

# (R)-6-Chlorochroman-4-amine HCl CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	(R)-6-Chlorochroman-4-amine hcl
CAS No.:	1257526-90-1
Cat. No.:	B2915475

[Get Quote](#)

## Technical Monograph: (R)-6-Chlorochroman-4-amine HCl

Advanced Chiral Intermediates in Drug Discovery

### Executive Summary

(R)-6-Chlorochroman-4-amine hydrochloride is a high-value chiral building block belonging to the chroman-4-amine class.<sup>[1]</sup> This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the spatial arrangement of neurotransmitters and bind to diverse G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.<sup>[1]</sup> This guide provides a comprehensive technical analysis of its identification, synthesis, and application in pharmaceutical development.<sup>[1]</sup>

### Chemical Identification & Properties

While the racemic hydrochloride and the (S)-enantiomer are widely indexed, the (R)-enantiomer hydrochloride is often a custom-synthesized entity.<sup>[1]</sup> Researchers must often

cross-reference the free base CAS or the (S)-enantiomer data for property estimation.[1]

## Core Identifiers

Parameter	Details
Chemical Name	(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride
Free Base CAS	1018978-86-3 (Specific to R-isomer)
Racemate HCl CAS	191608-09-0 (Reference for bulk properties)
(S)-HCl CAS	1956436-48-8 (Enantiomeric reference)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO[1][2][3][4][5][6][7] · HCl
Molecular Weight	220.10 g/mol (Salt); 183.64 g/mol (Base)
Chirality	R-configuration at C4 position
SMILES (Base)	<chem>C1C=CC=C(OCC2)C2=C1</chem>

## Physical & Chemical Properties[1]

- Appearance: White to off-white crystalline solid.[1]
- Solubility: Highly soluble in water, methanol, and DMSO due to the hydrochloride salt form. [1]
- Melting Point: Typically 245–250 °C (Decomposition).[1] Note: Enantiomers usually share the same melting point as each other, but may differ from the racemate.
- Hygroscopicity: Moderate; storage under desiccant is recommended to prevent hydrolysis or clumping.[1]

## Synthesis & Manufacturing Methodologies

The synthesis of enantiopure **(R)-6-Chlorochroman-4-amine HCl** is a critical process, as the biological activity of chroman derivatives is often strictly stereodependent.[1]

## Route A: Asymmetric Reductive Amination (Preferred)

This route utilizes Ellman's auxiliary ((R)-tert-butanesulfinamide) to induce chirality, offering high diastereoselectivity (>98% de).[1]

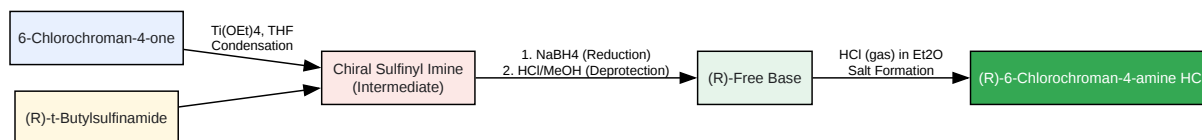
- Condensation: 6-Chlorochroman-4-one is condensed with (R)-tert-butanesulfinamide using  $\text{Ti}(\text{OEt})_4$  as a Lewis acid/dehydrating agent.[1]
- Reduction: The resulting chiral sulfinyl imine is reduced with  $\text{NaBH}_4$ . [1] The bulky tert-butyl group directs the hydride attack, establishing the (R)-stereocenter at C4.[1]
- Deprotection: Acidic hydrolysis ( $\text{HCl}/\text{MeOH}$ ) removes the sulfinyl group, yielding the target (R)-amine HCl salt.[1]

## Route B: Enzymatic Kinetic Resolution

For scale-up where transition metals must be avoided, biocatalysis is employed.[1]

- Step 1: Lipase-catalyzed acetylation of racemic 6-chlorochroman-4-amine.[1]
- Step 2: Selective hydrolysis of the (R)-amide or separation of the unreacted (R)-amine from the (S)-amide.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis via Ellman's auxiliary ensures high enantiomeric excess (ee) for the (R)-isomer.

## Analytical Characterization

Validating the identity and purity of the (R)-enantiomer requires specific analytical protocols to distinguish it from the (S)-isomer and the racemate.

## Chiral HPLC Method[1]

- Column: Chiralcel OD-H or AD-H (Cellulose-based).[1]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
- Flow Rate: 0.5 mL/min.
- Detection: UV @ 254 nm.[1]
- Acceptance Criteria: (R)-enantiomer > 98% ee.[1] The (R)-isomer typically elutes differently than the (S)-isomer; standards of both are required for initial method development.[1]

## NMR Spectroscopy (D<sub>2</sub>O)

- <sup>1</sup>H NMR: The proton at the C4 position (chiral center) appears as a triplet or multiplet around  $\delta$  4.2–4.5 ppm.[1]
- <sup>13</sup>C NMR: Distinct peaks for the C-Cl carbon (~125 ppm) and the C-N carbon (~48 ppm).[1]

## Pharmaceutical Applications

The 6-chlorochroman-4-amine scaffold is a bioisostere for tetralin-amines and is pivotal in CNS drug design.[1]

## Serotonin (5-HT) Receptor Modulation

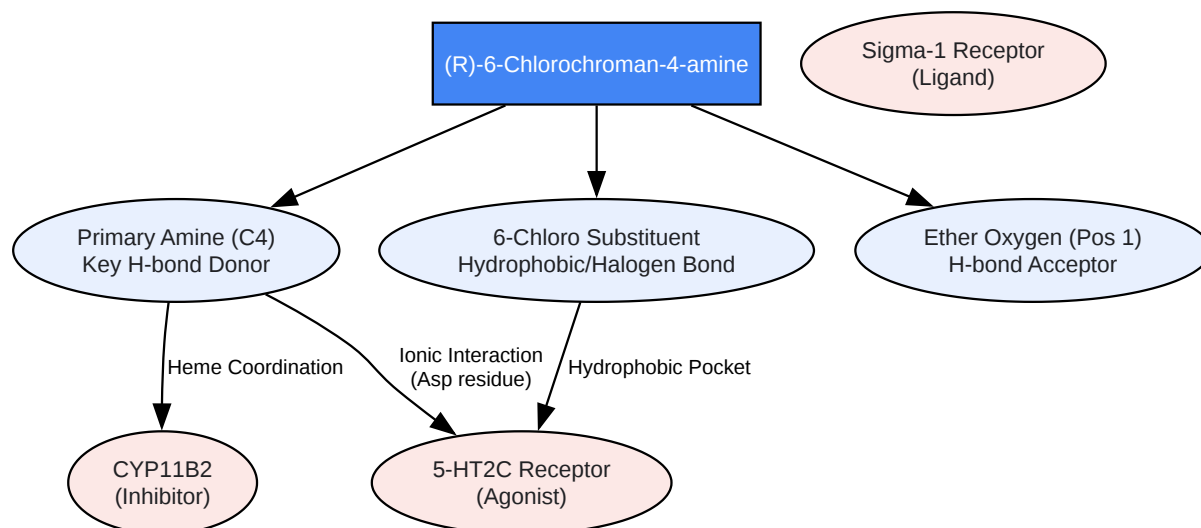
The (R)-configuration often dictates binding affinity.[1] For 5-HT<sub>2C</sub> agonists (obesity/epilepsy targets), the chroman core locks the amine in a conformation that mimics serotonin's side chain.[1]

- Mechanism: The chlorine atom at position 6 occupies a hydrophobic pocket in the receptor, enhancing potency compared to the unsubstituted chroman.[1]

## Aldosterone Synthase Inhibition

Analogues of this compound (often brominated or chlorinated) are explored for cardiovascular diseases.[1] The amine coordinates with the heme iron of the CYP11B2 enzyme, while the chroman backbone fits the access channel.[1]

## Pharmacophore Mapping[1]



[Click to download full resolution via product page](#)

Caption: Pharmacophore interactions of the (R)-6-chlorochroman-4-amine scaffold with key biological targets.

## Handling & Safety

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to stoichiometry changes.[1]

## References

- Sigma-Aldrich. (n.d.).[1] 6-Chlorochroman-4-amine Product Sheet. Retrieved from [2]
- PubChem. (n.d.).[1] Compound Summary: 6-chloro-3,4-dihydro-2H-chromen-4-amine.[1] Retrieved from
- BenchChem. (n.d.).[1] 6-Bromochroman-4-amine hydrochloride (Analogous Scaffold Data). Retrieved from
- ChemicalBook. (2025).[1][7] (S)-6-Chlorochroman-4-amine hydrochloride Properties. Retrieved from
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. *Chemical Reviews*, 110(6), 3600–3740.[1] (Methodology citation for Route A).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [fluorochem.co.uk](http://fluorochem.co.uk) [[fluorochem.co.uk](http://fluorochem.co.uk)]
- 2. 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one | 13735-12-1 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 3. PubChemLite - 6-chloro-3,4-dihydro-2h-1-benzothiopyran-4-amine (C9H10CINS) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 4. [molcore.com](http://molcore.com) [[molcore.com](http://molcore.com)]
- 5. [fluorochem.co.uk](http://fluorochem.co.uk) [[fluorochem.co.uk](http://fluorochem.co.uk)]
- 6. Catalytic Asymmetric Synthesis of Chiral  $\gamma$ -Amino Ketones via Umpolung Reactions of Imines - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- [7. scihorizon.com \[scihorizon.com\]](https://www.scihorizon.com)
- To cite this document: BenchChem. [(R)-6-Chlorochroman-4-amine HCl CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2915475/docs#r-6-chlorochroman-4-amine-hcl-cas-number-and-identifiers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)